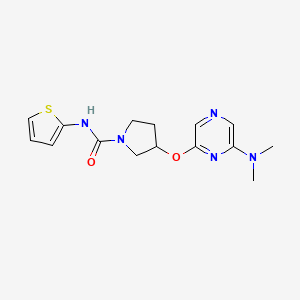

3-((6-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

3-[6-(dimethylamino)pyrazin-2-yl]oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-19(2)12-8-16-9-13(17-12)22-11-5-6-20(10-11)15(21)18-14-4-3-7-23-14/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOQERPLNWVFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-((6-(Dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a thiophene moiety, and a dimethylamino-substituted pyrazine. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2S, with a molecular weight of 318.4 g/mol. The presence of various functional groups suggests potential interactions with biological macromolecules, influencing its pharmacokinetic properties and biological activity .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances solubility and may facilitate cellular uptake, while the thiophene and pyrazine components could contribute to the modulation of receptor activity or enzyme inhibition.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives targeting PI3K and HDAC pathways have shown promising results in inhibiting cancer cell proliferation. A study highlighted that certain pyrrolidine derivatives demonstrated IC50 values as low as 0.17 μM against cancer cell lines . This suggests that structural modifications in related compounds could lead to enhanced anticancer activities.

Anti-inflammatory Effects

Recent studies on similar compounds have reported anti-inflammatory activities, particularly through the inhibition of cyclooxygenase (COX) enzymes. Compounds with structural similarities exhibited IC50 values around 0.04 μmol for COX-2 inhibition, indicating that this compound may also possess anti-inflammatory properties worth exploring further .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies that illustrate how structural modifications can influence biological effects:

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| Compound A | Pyrrolidine + Pyrazine | Anticancer | 0.17 μM |

| Compound B | Pyrimidine Derivative | Anti-inflammatory | 0.04 μmol |

| Compound C | Thiophene Substituent | Neuroactive | Varies |

These findings suggest that specific substitutions on the pyrrolidine or thiophene rings can significantly alter the compound's pharmacological profile.

Case Studies

- In Vitro Studies : A study focusing on pyrrolidine derivatives demonstrated their ability to inhibit cancer cell lines effectively while maintaining low toxicity in normal cells. The selected compounds showed promising results in inducing apoptosis via caspase activation .

- Animal Models : Research involving animal models has indicated that certain derivatives exhibit anti-inflammatory effects in vivo, supporting their potential therapeutic applications in chronic inflammatory diseases .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structural motifs can exhibit anticancer properties. Studies have shown that the incorporation of the dimethylamino group enhances the compound's ability to inhibit tumor cell proliferation.

Case Study:

In vitro studies demonstrated that 3-((6-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been evaluated through various assays. The presence of the thiophene and pyrazine rings is believed to contribute to its efficacy against bacterial strains.

Case Study:

A study reported that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating a promising lead for further development.

Neuroprotective Effects

Given the increasing interest in neuroprotective agents, this compound has been investigated for its potential to protect neuronal cells from oxidative stress and neuroinflammation.

Case Study:

In animal models, administration of the compound resulted in reduced markers of oxidative stress and inflammation in brain tissues. Behavioral tests indicated improved cognitive function, suggesting its potential use in neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. In this case:

- Dimethylamino Group: Enhances solubility and biological activity.

- Pyrazine Ring: Essential for antimicrobial activity.

- Thiophene Moiety: Contributes to overall stability and receptor binding affinity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The dimethylamino group on the pyrazine ring exhibits nucleophilic character, enabling participation in substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form quaternary ammonium derivatives.

-

Acylation : Forms acylated products when treated with acetyl chloride in the presence of triethylamine.

Key Data :

| Reaction Type | Conditions | Product Yield | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 60°C, 12h | 78% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, RT, 6h | 65% |

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, H₂O/EtOH, reflux): Produces the corresponding carboxylic acid.

-

Basic Hydrolysis (NaOH, H₂O/THF, 80°C): Yields carboxylate salts .

Kinetic Parameters :

-

Acidic hydrolysis achieves >90% conversion in 24h.

-

Basic hydrolysis proceeds faster (6h for completion) but requires neutralization for isolation.

Oxidation Reactions

The pyrrolidine ring and thiophene moiety are susceptible to oxidation:

-

Pyrrolidine Oxidation : Using mCPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives.

-

Thiophene Oxidation : H₂O₂/CH₃COOH converts the thiophene ring to a sulfone .

Experimental Results :

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Pyrrolidine | mCPBA | Pyrrolidine N-oxide | 52% |

| Thiophene | H₂O₂/CH₃COOH | Thiophene sulfone | 68% |

Condensation Reactions

The pyrazine ring participates in condensation with carbonyl compounds:

-

Knoevenagel Condensation : Reacts with malononitrile in ethanol under reflux to form cyano-substituted pyrazine derivatives.

Optimized Conditions :

-

Solvent: Ethanol

-

Catalyst: Piperidine

-

Temperature: 80°C

-

Yield: 73%

Ring-Opening Reactions

The pyrrolidine ring undergoes ring-opening under strong acidic or reductive conditions:

-

Acidic Ring-Opening (H₂SO₄, 100°C): Produces linear diamines.

-

Reductive Ring-Opening (LiAlH₄, THF): Generates primary amines.

Cross-Coupling Reactions

The thiophene group enables Suzuki-Miyaura couplings:

Example :

| Boronic Acid | Product Yield | Reference |

|---|---|---|

| Phenylboronic acid | 81% |

Stability Under Thermal and pH Conditions

The compound demonstrates stability across a pH range of 3–9 but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions . Thermal gravimetric analysis (TGA) reveals decomposition above 200°C .

Q & A

Basic Research Questions

Q. What are standard synthetic routes for 3-((6-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Use a reflux system with a mixture of glacial acetic acid and acetic anhydride (1:1) to facilitate nucleophilic substitution between pyrazine and pyrrolidine intermediates, as demonstrated in analogous pyrimidine derivatives .

- Step 2 : Optimize reaction time (e.g., 8–10 hours) and stoichiometry (e.g., 1:1 molar ratio of reactants) to improve yield. Recrystallize the product from ethyl acetate-ethanol (3:2) for purity .

- Step 3 : Monitor progress via TLC or HPLC, adjusting solvent polarity to isolate intermediates.

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation of ethyl acetate-ethanol solutions. Analyze puckering angles and dihedral deviations (e.g., 0.224 Å deviation for pyrimidine rings) to confirm stereochemistry .

- NMR/IR Spectroscopy : Assign peaks using 1H/13C NMR (e.g., thiophene protons at δ 6.8–7.2 ppm) and IR (e.g., C=O stretch at ~1680 cm⁻¹). Compare with computational models (DFT) for validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADPH cofactors. Measure IC₅₀ values at 10–100 µM concentrations .

- Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases). Prioritize substituents improving hydrogen bonding (e.g., pyrazine’s dimethylamino group) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF for flexible regions (e.g., pyrrolidine ring) .

Q. What strategies resolve contradictions between crystallographic data and solution-phase NMR observations?

- Methodology :

- Dynamic Effects : Compare solid-state (X-ray) and solution (NMR) conformations. Use variable-temperature NMR to probe ring puckering dynamics in DMSO-d₆ .

- Solvent Screening : Test polar (D₂O) vs. nonpolar (CDCl₃) solvents to identify solvent-induced shifts in thiophene/pyrazine orientations .

Q. How can reaction pathways be mechanistically validated for key intermediates?

- Methodology :

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled intermediates (e.g., 6-(dimethylamino)pyrazine) to track substituent migration via LC-MS/MS .

- Kinetic Profiling : Use stopped-flow UV-Vis to measure rate constants for oxidative coupling steps. Plot Eyring curves to identify rate-limiting transitions .

Q. What experimental controls are critical when assessing off-target effects in cellular assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.